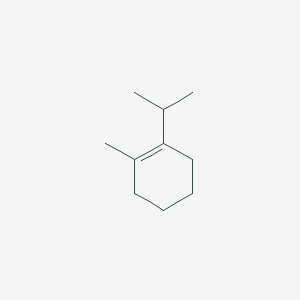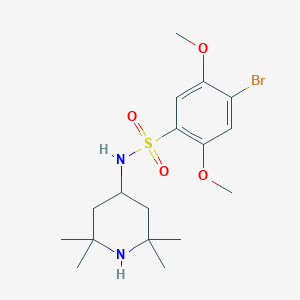
3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide, also known as DCMES, is a sulfonamide derivative that has been widely used in scientific research. This compound has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.
作用机制
3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide is a selective inhibitor of CA IX, which is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. CA IX is overexpressed in various cancer cells and is involved in pH regulation, cell proliferation, invasion, and metastasis. This compound inhibits the activity of CA IX by binding to the zinc ion in the active site of the enzyme, thereby preventing the hydration of carbon dioxide to bicarbonate and a proton.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of CA IX in various cancer cells, including renal cell carcinoma, breast cancer, and glioma cells. Inhibition of CA IX activity by this compound has been shown to decrease cancer cell proliferation, invasion, and metastasis. Additionally, this compound has been shown to decrease the pH of the extracellular environment, which may enhance the efficacy of chemotherapy and radiation therapy.
实验室实验的优点和局限性
3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide is a selective inhibitor of CA IX and has been shown to have promising results in various biochemical and physiological studies. However, there are some limitations to using this compound in lab experiments. This compound is not a specific inhibitor of CA IX and may inhibit other carbonic anhydrase isoforms. Additionally, this compound may have off-target effects, which may affect the interpretation of the results.
未来方向
There are several future directions for the use of 3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide in scientific research. One direction is to further investigate the role of CA IX in cancer cell proliferation, invasion, and metastasis. Another direction is to investigate the use of this compound as a tool to enhance the efficacy of chemotherapy and radiation therapy. Additionally, further studies are needed to investigate the specificity and off-target effects of this compound. Finally, the use of this compound in combination with other inhibitors may enhance its efficacy and specificity.
合成方法
3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide can be synthesized through various methods, including the reaction of 3,4-dichloro-2-nitroanisole with 2-methoxyethylamine, followed by the reduction of the nitro group and the reaction with benzenesulfonyl chloride. Another method involves the reaction of 3,4-dichloro-2-methoxyaniline with 2-methoxyethylamine, followed by the reaction with benzenesulfonyl chloride.
科学研究应用
3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide has been widely used in scientific research as a tool to study various biological processes. It has been used as a selective inhibitor of carbonic anhydrase IX (CA IX), a transmembrane protein that is overexpressed in various cancer cells. This compound has also been used as a tool to study the role of CA IX in cancer cell proliferation, invasion, and metastasis. Additionally, this compound has been used as a tool to study the role of CA IX in hypoxia-induced acidosis and pH regulation.
属性
分子式 |
C10H13Cl2NO4S |
|---|---|
分子量 |
314.18 g/mol |
IUPAC 名称 |
3,4-dichloro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO4S/c1-16-6-5-13-18(14,15)8-4-3-7(11)9(12)10(8)17-2/h3-4,13H,5-6H2,1-2H3 |
InChI 键 |
GYXDJAIAPIDPJD-UHFFFAOYSA-N |
SMILES |
COCCNS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC |
规范 SMILES |
COCCNS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)



![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine](/img/structure/B225028.png)



![1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine](/img/structure/B225056.png)



![1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225089.png)